molecular formula C5H2BrFN2O2 B12962879 4-Bromo-2-fluoro-3-nitropyridine

4-Bromo-2-fluoro-3-nitropyridine

Cat. No.: B12962879
M. Wt: 220.98 g/mol
InChI Key: YWJBGRDFXSNENS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-fluoro-3-nitropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-fluoro-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Potential precursor for bioactive compounds that can be used in drug discovery and development.

    Medicine: Investigated for its potential use in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and electronic materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-nitropyridine depends on the specific chemical reactions it undergoes. For example:

Comparison with Similar Compounds

4-Bromo-2-fluoro-3-nitropyridine can be compared with other halogenated nitropyridines:

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

4-bromo-2-fluoro-3-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H

InChI Key

YWJBGRDFXSNENS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])F

Origin of Product

United States

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